![molecular formula C30H28N4O2 B107711 NSC37553 CAS No. 6954-49-0](/img/structure/B107711.png)
NSC37553
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Overview
Description
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by its unique structure, which includes two phenyl groups attached to a piperazine ring through carboxamide linkages.
Preparation Methods
The synthesis of NSC37553 involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be performed to form more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of NSC37553 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-N,4-N-Bis(3-phenylphenyl)piperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N,N’-Bis(3-aminopropyl)piperazine: This compound has similar structural features but lacks the phenyl groups, resulting in different chemical and biological properties.
N,N’-Bis(4-bromophenyl)piperazine-1,4-dicarboxamide:
The uniqueness of NSC37553 lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
6954-49-0 |
---|---|
Molecular Formula |
C30H28N4O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1-N,4-N-bis(3-phenylphenyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C30H28N4O2/c35-29(31-27-15-7-13-25(21-27)23-9-3-1-4-10-23)33-17-19-34(20-18-33)30(36)32-28-16-8-14-26(22-28)24-11-5-2-6-12-24/h1-16,21-22H,17-20H2,(H,31,35)(H,32,36) |
InChI Key |
IQQBOFWGDHWBNC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Synonyms |
N,N’-bis([1,1’-biphenyl]-3-yl)-1,4-Piperazinedicarboxamide; |
Origin of Product |
United States |
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